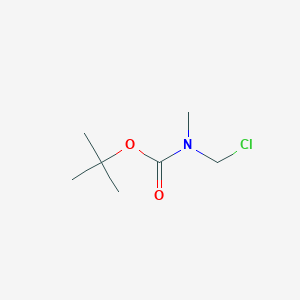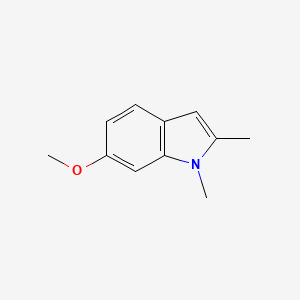![molecular formula C12H18N2O2 B13353522 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile](/img/structure/B13353522.png)
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-(Methoxymethyl)-6-azaspiro[34]octan-6-yl)-3-oxopropanenitrile is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-(Methoxymethyl)-6-azaspiro[34]octan-6-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases or acids, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the stringent requirements of industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity. Solvents like dichloromethane, methanol, and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism by which 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-3-oxopropanenitrile stands out due to its specific functional groups and spirocyclic core. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H18N2O2/c1-16-8-10-7-14(11(15)3-6-13)9-12(10)4-2-5-12/h10H,2-5,7-9H2,1H3 |
Clave InChI |
RWGPUEZSSVXJLW-UHFFFAOYSA-N |
SMILES canónico |
COCC1CN(CC12CCC2)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13353439.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
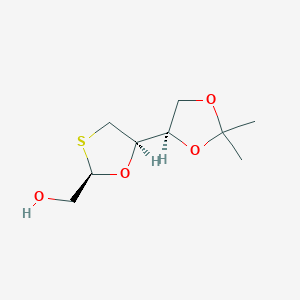

![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
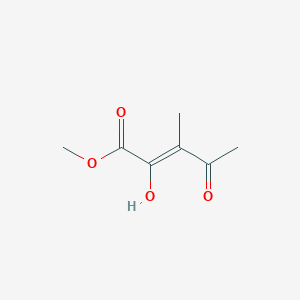

![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
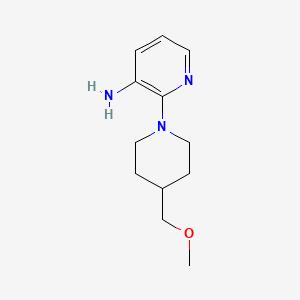


![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
